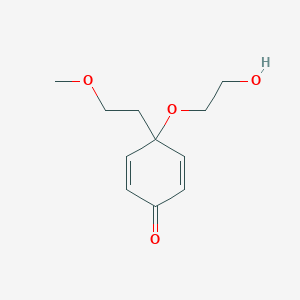
4-(2-Hydroxyethoxy)-4-(2-methoxyethyl)cyclohexa-2,5-dien-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(2-Hydroxyethoxy)-4-(2-methoxyethyl)cyclohexa-2,5-dien-1-one is an organic compound that belongs to the class of cyclohexadienones These compounds are characterized by a six-membered ring with two double bonds and a ketone group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Hydroxyethoxy)-4-(2-methoxyethyl)cyclohexa-2,5-dien-1-one typically involves the following steps:
Starting Materials: The synthesis begins with cyclohexadienone as the core structure.
Functional Group Addition: Hydroxyethoxy and methoxyethyl groups are introduced through nucleophilic substitution reactions.
Reaction Conditions: These reactions are often carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and solvents like ethanol or methanol.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to ensure uniform mixing and reaction efficiency.
Catalysts: Employing catalysts to increase reaction rates and yields.
Purification: Using techniques such as distillation, crystallization, or chromatography to purify the final product.
Analyse Chemischer Reaktionen
Types of Reactions
4-(2-Hydroxyethoxy)-4-(2-methoxyethyl)cyclohexa-2,5-dien-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The hydroxyethoxy and methoxyethyl groups can be substituted with other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate or chromium trioxide.
Reducing Agents: Sodium borohydride or lithium aluminum hydride.
Substitution Reagents: Alkyl halides or acyl chlorides.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted cyclohexadienones.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as an intermediate in organic synthesis.
Biology: Studied for its potential biological activity.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the production of polymers and other materials.
Wirkmechanismus
The mechanism of action of 4-(2-Hydroxyethoxy)-4-(2-methoxyethyl)cyclohexa-2,5-dien-1-one involves:
Molecular Targets: Interaction with specific enzymes or receptors.
Pathways: Modulation of biochemical pathways, such as oxidative stress or signal transduction.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Hydroxycyclohexa-2,5-dien-1-one: Lacks the hydroxyethoxy and methoxyethyl groups.
4-Methoxycyclohexa-2,5-dien-1-one: Contains only the methoxy group.
Eigenschaften
CAS-Nummer |
941282-80-0 |
|---|---|
Molekularformel |
C11H16O4 |
Molekulargewicht |
212.24 g/mol |
IUPAC-Name |
4-(2-hydroxyethoxy)-4-(2-methoxyethyl)cyclohexa-2,5-dien-1-one |
InChI |
InChI=1S/C11H16O4/c1-14-8-6-11(15-9-7-12)4-2-10(13)3-5-11/h2-5,12H,6-9H2,1H3 |
InChI-Schlüssel |
XUHAYZAWDBEWRB-UHFFFAOYSA-N |
Kanonische SMILES |
COCCC1(C=CC(=O)C=C1)OCCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[(2S,6S)-6-methoxy-4-phenylmorpholin-2-yl]methanol](/img/structure/B12624255.png)
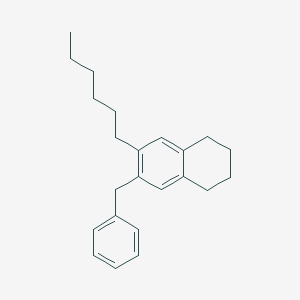
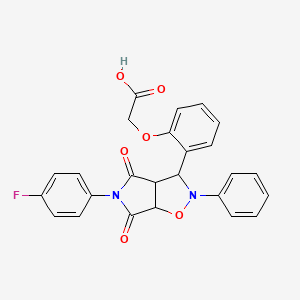
![5-Chloro-2-hydroxy-3-[(morpholin-4-yl)methyl]benzaldehyde](/img/structure/B12624262.png)
methanone](/img/structure/B12624271.png)
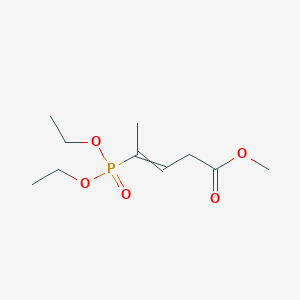

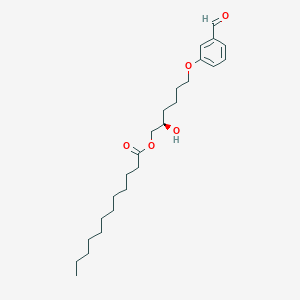
![1-deoxy-1-{methyl[(2,3,5,9-tetramethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetyl]amino}hexitol](/img/structure/B12624322.png)

![3-Methylsulfanyl-4-[4-(3-methylsulfanylquinolin-4-yl)selanylbut-2-ynylselanyl]quinoline](/img/structure/B12624326.png)
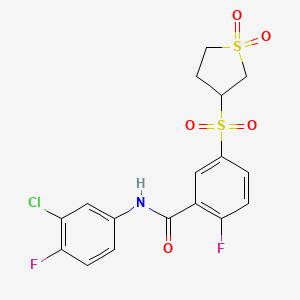
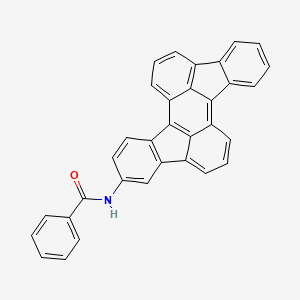
![Phenyl 3-[(benzenesulfonyl)amino]-2-hydroxybenzoate](/img/structure/B12624334.png)
